3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC14661491
Molecular Formula: C6H8F2N2
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8F2N2 |
|---|---|
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 3-(difluoromethyl)-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3 |
| Standard InChI Key | WUWCATZZAGOLQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)C(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole has the molecular formula C₆H₈F₂N₂, a molecular weight of 158.14 g/mol, and the CAS number 79080-31-2 . The pyrazole ring’s nitrogen atoms at positions 1 and 2 facilitate hydrogen bonding, while the difluoromethyl group (–CF₂H) at position 3 enhances lipophilicity, improving membrane permeability in target fungi . The methyl groups at positions 1 and 5 contribute to steric hindrance, reducing metabolic degradation in plants.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 71°C at 12 mbar |
| Density | 1.24 g/cm³ (estimated) |
| Solubility in Water | <0.1 g/L (20°C) |
| LogP (Octanol-Water) | 2.1 |
The compound’s low water solubility and moderate logP value underscore its suitability as a hydrophobic agrochemical intermediate.
Synthesis and Industrial Production
Reaction Pathways
The synthesis of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole typically involves a two-step process starting from difluoroacetoacetic acid ethyl ester and methyl hydrazine .
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | 0–5°C | 20–25°C |
| Solvent | tert-Butyl methyl ether | Aqueous NaOH/EtOH |
| Catalyst | Pyridine | None |
| Reaction Time | 30 minutes | 2 hours |
Agricultural Applications and Mechanism of Action
Role in SDHI Fungicides
3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole is a precursor to seven SDHI fungicides registered between 2010 and 2019, including bixafen and fluxapyroxad . These compounds inhibit fungal succinate dehydrogenase (Complex II), blocking cellular respiration by preventing ubiquinone reduction .
| Fungicide | Year Introduced | Target Pathogens |
|---|---|---|
| Bixafen | 2011 | Zymoseptoria tritici |
| Fluxapyroxad | 2011 | Botrytis cinerea |
| Benzovindiflupyr | 2012 | Puccinia spp. |
Field trials demonstrate that SDHIs derived from this pyrazole exhibit 90–95% efficacy against septoria leaf blotch in wheat, outperforming older carboxamide fungicides .
Research Frontiers and Challenges
Resistance Management
Overreliance on SDHI fungicides has led to resistance in Zymoseptoria tritici populations, with mutations in the SdhB subunit reducing binding affinity . Recent studies propose combining pyrazole-derived SDHIs with quinone outside inhibitors (QoIs) to delay resistance .
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